molecular formula C23H24ClNO5S B6355600 (2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine CAS No. 1023384-00-0

(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine

Cat. No. B6355600
CAS RN: 1023384-00-0
M. Wt: 462.0 g/mol
InChI Key: IPVQFLFGHLKSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine (herein referred to as DMPCP) is a compound that has recently gained attention due to its potential applications in scientific research. DMPCP is a small molecule, which makes it ideal for use in a variety of lab experiments. In

Scientific Research Applications

DMPCP has been used in a variety of scientific research applications. It has been used to study the effects of cell membrane disruption in bacteria, as well as to study the effects of oxidative stress in cells. Additionally, it has been used to study the role of apoptosis in cell death, as well as to study the effects of DNA damage on cellular processes.

Mechanism of Action

The mechanism of action of DMPCP is not yet fully understood. However, it is believed that DMPCP acts as an inhibitor of protein kinase C (PKC), which is an important enzyme involved in the regulation of cell signaling pathways. Additionally, it is believed that DMPCP may also act as an inhibitor of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
DMPCP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria, as well as disrupt the cell membrane of bacteria. Additionally, in vivo studies have shown that DMPCP can reduce oxidative stress in cells, as well as induce apoptosis in cells. Furthermore, DMPCP has been shown to induce DNA damage in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPCP in lab experiments is its small size, which makes it ideal for use in a variety of experiments. Additionally, DMPCP is relatively inexpensive and easy to synthesize. However, one of the main limitations of using DMPCP in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for research involving DMPCP include further exploration of its mechanism of action, as well as further studies on its biochemical and physiological effects. Additionally, further studies could be conducted to investigate the potential applications of DMPCP in drug discovery and development. Additionally, further research could be conducted to explore the potential applications of DMPCP in other areas such as agriculture and food science. Finally, further research could be conducted to explore the potential toxicity of DMPCP and to develop methods to reduce its toxicity.

Synthesis Methods

The synthesis of DMPCP is a multi-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl chloroformate to form the ethyl ester of 3,4-dimethoxyphenylacetic acid. This ester is then reacted with 4-chlorophenoxyacetic acid to form the 4-chlorophenoxy ester of 3,4-dimethoxy phenylacetic acid. The final step involves the reaction of this ester with sulfuric acid to form DMPCP.

properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO5S/c1-28-22-12-5-17(15-23(22)29-2)13-14-25-31(26,27)21-10-3-18(4-11-21)16-30-20-8-6-19(24)7-9-20/h3-12,15,25H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQFLFGHLKSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.